molecular formula C21H21ClF2N4O2 B2976889 (3,4-difluorophenyl)(4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1185170-24-4

(3,4-difluorophenyl)(4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2976889
CAS No.: 1185170-24-4
M. Wt: 434.87
InChI Key: KUQWTHHONLLKER-UHFFFAOYSA-N
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Description

The compound (3,4-difluorophenyl)(4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a piperazine-based hydrochloride salt featuring a methanone core. Key structural elements include:

  • A 3,4-difluorophenyl group attached to the methanone carbon, contributing electron-withdrawing effects and enhanced lipophilicity.
  • The hydrochloride salt form, improving aqueous solubility for pharmacological applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[1-(3-methoxyphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2.ClH/c1-29-17-4-2-3-16(14-17)27-8-7-24-21(27)26-11-9-25(10-12-26)20(28)15-5-6-18(22)19(23)13-15;/h2-8,13-14H,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQWTHHONLLKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-difluorophenyl)(4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , with the CAS number 1185170-24-4 , is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula: C21H21ClF2N4O2
  • Molecular Weight: 434.9 g/mol
  • Structure: The compound features a difluorophenyl group and an imidazole derivative linked through a piperazine moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that imidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to our target have shown efficacy against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colon cancer cells. The mechanism often involves the inhibition of tubulin polymerization and the induction of cell cycle arrest.

Case Study:
In a study involving a related imidazole compound, administration at a dose of 60 mg/kg resulted in a 77% reduction in tumor growth in an MDA-MB-468 breast cancer xenograft model without significant weight loss in the test subjects . This suggests that our compound may possess similar properties, warranting further investigation.

Neuropharmacological Activity

The structural components of this compound suggest potential interactions with serotonin receptors. Preliminary data indicate that imidazole derivatives can act as ligands for 5-HT receptors, which are implicated in mood regulation and anxiety disorders.

Biological Assays and Findings

Assay Type Target IC50 Value Notes
AntiproliferativeMCF-7 (Breast Cancer)< 5 µMSignificant inhibition observed .
Tubulin PolymerizationIn vitro assay59% inhibitionComparable to standard nocodazole .
Serotonin Receptor5-HT1A/5-HT7Potent bindingPotential antidepressant properties .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have been evaluated for metabolic stability and lipophilicity using human liver microsomes. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles necessary for drug development.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Analysis and Molecular Properties

The following table highlights structural and molecular differences between the target compound and analogs from the evidence:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 3,4-Difluorophenyl; 3-methoxyphenyl-imidazole C21H20ClF2N3O2 443.86* High lipophilicity (fluorine), H-bond donor/acceptor (imidazole, methoxy)
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride 4-Methoxyphenyl; ethyl-imidazole C17H23ClN4O2 350.8 Lower steric bulk (ethyl vs. aryl), moderate solubility (hydrochloride)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 2,4-Difluorophenyl; phenylsulfonyl-triazole; thioether C29H21F2N3O3S2 585.62 Sulfonyl group enhances polarity; triazole-thioether may influence redox stability
1-[4-(4-Chloro-3-methoxyphenyl)piperazin-1-yl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone 4-Chloro-3-methoxyphenyl; pyrazolo-pyridine-imidazole C24H22ClN7O2 483.93 Extended π-system (pyrazolo-pyridine); chloro substituent increases lipophilicity

*Calculated based on molecular formula.

Key Observations:
  • Steric and Electronic Effects : The 3-methoxyphenyl-imidazole substituent in the target compound introduces greater steric hindrance than the ethyl-imidazole in , which may influence receptor-binding kinetics.
  • Heterocyclic Diversity : Analogs like (triazole-thioether) and (pyrazolo-pyridine) demonstrate how varying heterocycles alter electronic properties and metabolic stability.

Functional Implications of Structural Differences

A. Receptor Binding and Selectivity
  • The imidazole ring in the target compound and serves as a hydrogen-bond donor/acceptor, critical for interactions with biological targets (e.g., kinases or GPCRs). However, the pyrazolo-pyridine in adds a planar aromatic system, possibly enabling π-π stacking with hydrophobic receptor pockets .
B. Metabolic Stability
  • Fluorine atoms (target compound, ) are known to block oxidative metabolism, enhancing half-life compared to non-fluorinated analogs.
  • Chlorine in may slow hepatic clearance but increase the risk of bioaccumulation.
C. Solubility and Formulation
  • Both the target compound and are hydrochloride salts, improving solubility for intravenous administration. However, the larger aromatic system in the target compound likely reduces solubility compared to .

Q & A

Basic: How can researchers optimize the synthesis of this compound to ensure high purity and yield?

Methodological Answer:
Synthetic optimization should focus on controlling reaction parameters such as solvent choice, temperature, and catalyst. For example:

  • Solvent Selection : Use polar aprotic solvents like N,N-dimethylformamide (DMDM) for coupling reactions involving piperazine and imidazole moieties, as demonstrated in analogous syntheses of phenyl-piperazinyl methanones .
  • Catalyst Efficiency : Employ K₂CO₃ as a base for deprotonation during imidazole-aryl coupling, which improves reaction rates and reduces side products .
  • Purity Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress, followed by column chromatography for purification .

Common Pitfalls : Incomplete coupling due to moisture-sensitive intermediates. Ensure anhydrous conditions and inert gas purges .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the stereochemistry of the piperazine ring and imidazole substituents. For example, analogous imidazole-piperazine derivatives were resolved using Mo-Kα radiation (λ = 0.71073 Å) and SHELXL refinement .
  • Data Interpretation Challenges : Disordered fluorine atoms in the 3,4-difluorophenyl group may require constrained refinement. Compare bond lengths and angles with structurally similar compounds (e.g., 2-(4-fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole) to validate geometry .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to:
    • Temperature : 40°C, 60°C, and 80°C for 1–4 weeks.
    • Humidity : 75% relative humidity (RH) in a desiccator.
  • Analytical Tools : Use HPLC with a C18 column (UV detection at 254 nm) to monitor degradation products. Compare retention times with synthetic standards .
    Key Finding : Hydrochloride salts are hygroscopic; store in airtight containers with desiccants at –20°C for long-term stability .

Advanced: What strategies can elucidate the compound’s potential biological targets?

Methodological Answer:

  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) against receptors with known affinity for imidazole-piperazine scaffolds, such as 5-HT₂A or D₂ dopamine receptors. Use the Protein Data Bank (PDB) for receptor templates .
  • In Vitro Binding Assays : Radioligand displacement assays (e.g., using [³H]ketanserin for 5-HT₂A) to measure IC₅₀ values. Include positive controls (e.g., risperidone) to validate assay conditions .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.6 ppm for difluorophenyl and methoxyphenyl groups) and piperazine protons (δ 2.5–3.5 ppm) .
    • ¹⁹F NMR : Confirm fluorine substitution patterns (δ –110 to –140 ppm for difluorophenyl) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers address contradictions in pharmacological data across studies?

Methodological Answer:

  • Meta-Analysis Framework : Compare variables such as:
    • Dose-Response Curves : Ensure studies use equivalent molar concentrations.
    • Model Systems : Differences in cell lines (e.g., HEK293 vs. CHO) or animal models may explain discrepancies .
  • Replicate Key Experiments : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors .

Basic: What synthetic routes are reported for analogous piperazine-imidazole derivatives?

Methodological Answer:

  • Stepwise Coupling :
    • Synthesize the imidazole core via cyclocondensation of 3-methoxyphenylamine with glyoxal .
    • Attach the piperazine moiety using Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst .
    • Final acylation with 3,4-difluorobenzoyl chloride in dichloromethane .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h for imidazole formation .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Key Modifications :
    • Fluorine Substituents : Replace 3,4-difluorophenyl with 4-fluorophenyl to assess impact on lipophilicity (logP) and membrane permeability .
    • Piperazine Linkers : Introduce methyl groups to the piperazine nitrogen to evaluate steric effects on receptor binding .
  • Computational Tools : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent electronic properties with activity .

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